REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-:29][Cr](O[Cr]([O-])(=O)=O)(=O)=O>C(Cl)Cl>[C:12]([O:11][C:9]([N:5]1[CH2:6][C:7](=[O:29])[CH2:8][CH:4]1[C:3]([O:2][CH3:1])=[O:16])=[O:10])([CH3:13])([CH3:15])[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
8.15 mmol
|
Type
|
reactant
|
Smiles
|
COC([C@H]1N(CCC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celiete pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with CHCl3-MeOH (10:1) as eluent
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-:29][Cr](O[Cr]([O-])(=O)=O)(=O)=O>C(Cl)Cl>[C:12]([O:11][C:9]([N:5]1[CH2:6][C:7](=[O:29])[CH2:8][CH:4]1[C:3]([O:2][CH3:1])=[O:16])=[O:10])([CH3:13])([CH3:15])[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
8.15 mmol
|
Type
|
reactant
|
Smiles
|
COC([C@H]1N(CCC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celiete pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with CHCl3-MeOH (10:1) as eluent
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C@@H:4]1[CH2:8][CH2:7][CH2:6][N:5]1[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-:29][Cr](O[Cr]([O-])(=O)=O)(=O)=O>C(Cl)Cl>[C:12]([O:11][C:9]([N:5]1[CH2:6][C:7](=[O:29])[CH2:8][CH:4]1[C:3]([O:2][CH3:1])=[O:16])=[O:10])([CH3:13])([CH3:15])[CH3:14] |f:1.2.3|
|
Name
|
|
Quantity
|
8.15 mmol
|
Type
|
reactant
|
Smiles
|
COC([C@H]1N(CCC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a Celiete pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with CHCl3-MeOH (10:1) as eluent
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |